Hexafluorophosphoric acid

Catalog No.
S1519669
CAS No.
16940-81-1
M.F
F6HP
M. Wt
145.9722 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluorophosphoric acid

CAS Number

16940-81-1

Product Name

Hexafluorophosphoric acid

IUPAC Name

hydron;hexafluorophosphate

Molecular Formula

F6HP

Molecular Weight

145.9722 g/mol

InChI

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1/p+1

InChI Key

LJQLCJWAZJINEB-UHFFFAOYSA-O

SMILES

[H+].F[P-](F)(F)(F)(F)F

Canonical SMILES

[H+].F[P-](F)(F)(F)(F)F

The exact mass of the compound Hexafluorophosphoric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Hexafluorophosphoric acid is a strong Brønsted acid valued for its large, non-coordinating hexafluorophosphate (PF6-) anion. It exists commercially as a stabilized aqueous solution, as the anhydrous form is unstable and decomposes to hydrogen fluoride (HF) and phosphorus pentafluoride (PF5). Its primary procurement drivers are its role as a critical precursor for high-purity hexafluorophosphate salts, particularly in the battery industry, and as a potent catalyst for organic reactions that require anhydrous conditions and a non-nucleophilic counter-ion.

Direct substitution of hexafluorophosphoric acid with other strong acids often fails due to the unique properties of the PF6- anion. Tetrafluoroboric acid (HBF4), a common alternative, is significantly less stable towards hydrolysis, readily decomposing under conditions where HPF6 remains viable. Trifluoromethanesulfonic acid (TfOH), while a strong acid, possesses a different reactivity profile and its triflate anion has different coordination and stability characteristics, making it unsuitable as a direct replacement in applications like high-purity electrolyte synthesis. Weaker, coordinating acids like phosphoric acid (H3PO4) lack the non-coordinating nature and acidity required for many catalytic and electrochemical applications. Choosing an alternative is not a simple matter of matching acidity; it requires careful consideration of anion stability, size, and reactivity in the target process.

Superior Hydrolytic Stability Compared to Tetrafluoroboric Acid (HBF4)

In comparative studies of anions used in ionic liquids, the hexafluorophosphate (PF6-) anion demonstrates significantly greater stability against hydrolysis than the tetrafluoroborate (BF4-) anion. Research indicates that while PF6- is stable in aqueous solutions at moderate temperatures, BF4- hydrolyzes under all tested conditions, with the decomposition extent increasing markedly with temperature. This makes HPF6 a more robust choice for processes where trace water is present or where thermal stability in aqueous or protic media is critical.

Evidence DimensionHydrolytic Stability in Aqueous Solution
Target Compound DataPF6- anion is stable at moderate temperatures; hydrolysis is negligible.
Comparator Or BaselineBF4- anion hydrolyzes under all tested conditions, even at room temperature.
Quantified DifferenceQualitatively significant; BF4- is described as 'not water-stable' while PF6- is considered suitable for use in aqueous solutions at moderate temperatures.
ConditionsAqueous solutions, varying pH and temperature (room temperature up to 373 K).

For processes requiring a non-coordinating anion with tolerance to moisture and heat, HPF6 offers superior process robustness and shelf-life over HBF4.

Essential Precursor for High-Purity (>99.9%) Lithium Hexafluorophosphate (LiPF6) Synthesis

Hexafluorophosphoric acid is a key precursor in wet chemical synthesis routes for producing battery-grade lithium hexafluorophosphate (LiPF6), which requires >99.9% purity. Methods involving the neutralization of HPF6 with a lithium source, such as lithium hydroxide or via a pyridinium intermediate, are established pathways to high-purity LiPF6. Attempting to use HPF6 in aqueous media can lead to hydrolysis and precipitation of impurities, necessitating the use of alcoholic or other non-aqueous media for the final steps to achieve the required purity. Alternative gas-phase routes using PF5 gas are difficult to handle and often result in lower purity (90-95%) products contaminated with LiF. Therefore, high-purity HPF6 is the specified starting material for scalable, high-yield production of battery-grade LiPF6.

Evidence DimensionPurity of Resulting LiPF6
Target Compound DataEnables synthesis of >99.9% pure LiPF6 via controlled neutralization.
Comparator Or BaselineGas-phase reaction of PF5 with LiF often yields 90-95% purity with by-products.
Quantified DifferenceHPF6 routes can achieve >99.9% purity, while basic PF5 gas routes are often limited to 90-95%.
ConditionsWet chemical synthesis (e.g., neutralization in alcohol) vs. gas-solid reaction.

For manufacturing battery electrolytes, starting with high-purity HPF6 is critical for achieving the >99.9% LiPF6 purity required for battery performance, safety, and cycle life.

Enables Wider Electrochemical Stability Window via the PF6- Anion

The hexafluorophosphate (PF6-) anion, derived from HPF6, is foundational to modern lithium-ion battery electrolytes due to its wide electrochemical stability window. In comparative thermal studies of electrolytes, the exothermic decomposition of LiPF6 in carbonate solvents begins around 265°C. In contrast, the corresponding salt from tetrafluoroboric acid, LiBF4, begins its primary decomposition at a significantly higher temperature, around 320°C. However, the overall stability of mixed systems is complex, as trace HF from LiPF6 decomposition can actually accelerate the breakdown of LiBF4. The PF6- anion's balance of good ionic conductivity and a sufficiently wide operational voltage window makes it the industry standard, a position that alternatives like BF4- have not displaced despite differences in specific thermal metrics.

Evidence DimensionElectrolyte Exothermic Decomposition Onset
Target Compound Data1 M LiPF6 electrolyte shows an exothermic peak temperature around 265°C.
Comparator Or Baseline1 M LiBF4 electrolyte shows an exothermic peak temperature around 320°C.
Quantified DifferenceLiBF4 shows a ~55°C higher decomposition onset temperature in isolation.
ConditionsDifferential Scanning Calorimetry (DSC) of 1 M salt in EC/DMC/DEC solvent.

While other anions may show higher thermal stability in isolation, the PF6- anion provides the best overall balance of electrochemical stability, conductivity, and compatibility with electrode materials, making HPF6 the critical precursor for the industry-standard electrolyte salt.

Precursor for Battery-Grade Lithium Hexafluorophosphate (LiPF6)

The primary industrial application is the synthesis of high-purity (>99.9%) LiPF6 for lithium-ion battery electrolytes. The use of HPF6 in controlled, non-aqueous neutralization reactions is a proven method to achieve the stringent purity standards required to ensure battery safety, longevity, and performance.

Synthesis of Hexafluorophosphate-Based Ionic Liquids (ILs)

HPF6 is used to introduce the PF6- anion during the synthesis of ionic liquids. The resulting PF6-based ILs benefit from the anion's greater hydrolytic and thermal stability compared to analogues like BF4-, making them suitable for applications in electrochemistry, catalysis, and as specialty solvents where process robustness is essential.

Anhydrous Acid Catalysis in Organic Synthesis

In its anhydrous form or in a non-aqueous solvent, HPF6 serves as a powerful catalyst for reactions like condensations, polymerizations, and esterifications. Its non-coordinating anion minimizes side reactions, a distinct advantage over acids with nucleophilic anions, making it a valuable tool in specialized organic synthesis workflows.

Physical Description

Hexafluorophosphoric acid appears as a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass. Density 1.65 g / cm3. Corrosive to metals and tissue.

Color/Form

Colorless liquid. The commercial product may have a dark honey color which is thought to be due to reduced phosphate species.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

HF, phosphoric acid, difluorophosphoric acid, monofluorophosphoric acid (chemicals are in equilibrium with each other)

Other CAS

16940-81-1

Wikipedia

Hexafluorophosphoric acid

Use Classification

Health Hazards -> Corrosives

Methods of Manufacturing

Reaction of phosphoric acid or phosphoric anhydride with HF or phosphorus oxyfluoride.

General Manufacturing Information

Phosphate(1-), hexafluoro-, hydrogen (1:1): ACTIVE
Anhydrous hexafluorophosphoric acid may be prepared at reduced temperatures and pressures but it dissociates rapidly into PF5 and HF at 25 °C.
Commercial hexafluorophosphoric acid is an aqueous solution. The HF, HPO2F2, and H3PO4 in equilibrium with the commercial product (approximately 60% HPF6) is equivalent to about 11% additional HPF5.

Stability Shelf Life

STABLE IN NEUTRAL AND ALKALINE SOLN /65% SOLN/
FUMING /HEXAHYDRATE/

Dates

Last modified: 08-15-2023

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